molecular formula C14H20N2O3 B6298937 tert-Butyl 6-morpholinonicotinate CAS No. 2368870-72-6

tert-Butyl 6-morpholinonicotinate

Cat. No.: B6298937
CAS No.: 2368870-72-6
M. Wt: 264.32 g/mol
InChI Key: PYLILBAEGNAYLM-UHFFFAOYSA-N
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Description

tert-Butyl 6-morpholinonicotinate is an organic compound that features a tert-butyl ester group attached to a nicotinic acid derivative, which is further functionalized with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 6-morpholinonicotinate can be synthesized through a multi-step process. One common method involves the esterification of 6-morpholinonicotinic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the formation of the ester linkage between the carboxylic acid group of 6-morpholinonicotinic acid and the tert-butyl group of tert-butyl alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-morpholinonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to modify the morpholine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinic acid moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

tert-Butyl 6-morpholinonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-morpholinonicotinate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-morpholinonicotinate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl 6-morpholin-4-ylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-4-5-12(15-10-11)16-6-8-18-9-7-16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLILBAEGNAYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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